molecular formula C8H15ClN2O B7921856 (S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone

(S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone

Cat. No.: B7921856
M. Wt: 190.67 g/mol
InChI Key: VDDICQAKICFEMX-ZETCQYMHSA-N
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Description

(S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone is a synthetic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of (S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone typically involves the chloroacetylation of a pyrrolidine derivative. One common method starts with (S)-proline, which undergoes chloroacetylation followed by amidation of its carboxylate group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

(S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Scientific Research Applications

(S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone involves its interaction with biological targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

(S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone can be compared with other pyrrolidine derivatives, such as:

These compounds share the pyrrolidine ring but differ in their substituents and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

2-chloro-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O/c1-10(2)7-3-4-11(6-7)8(12)5-9/h7H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDICQAKICFEMX-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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